molecular formula C12H10FNO2 B6414537 2-(5-Fluoro-2-methoxyphenyl)-5-hydroxypyridine, 95% CAS No. 1255635-85-8

2-(5-Fluoro-2-methoxyphenyl)-5-hydroxypyridine, 95%

Cat. No. B6414537
CAS RN: 1255635-85-8
M. Wt: 219.21 g/mol
InChI Key: YOKCGPGDZNBANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Fluoro-2-methoxyphenyl)-5-hydroxypyridine (2-FMP-5-HP) is a small molecule that has been used in multiple scientific research applications. It is a structural analog of the neurotransmitter dopamine, which is an important neurotransmitter involved in many physiological processes. 2-FMP-5-HP has been used to study the effects of dopamine in the brain, as well as its biochemical and physiological effects.

Scientific Research Applications

2-(5-Fluoro-2-methoxyphenyl)-5-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used to study the effects of dopamine in the brain, as well as its biochemical and physiological effects. It has also been used to study the effects of drugs on dopamine levels in the brain, as well as the effects of drugs on behavior. Additionally, it has been used to study the effects of various environmental factors on dopamine levels in the brain.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)-5-hydroxypyridine, 95% is not fully understood. However, it is believed that the molecule acts as an agonist at the dopamine receptor, which is responsible for the release of dopamine in the brain. This leads to an increase in the levels of dopamine in the brain, which can lead to a variety of effects, such as increased alertness, focus, and motivation.
Biochemical and Physiological Effects
2-(5-Fluoro-2-methoxyphenyl)-5-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased alertness, focus, and motivation. Additionally, it has been shown to increase the levels of the neurotransmitter serotonin, which is involved in regulating mood and emotions. Additionally, it has been shown to increase the levels of the neurotransmitter norepinephrine, which is involved in regulating energy levels and arousal.

Advantages and Limitations for Lab Experiments

2-(5-Fluoro-2-methoxyphenyl)-5-hydroxypyridine, 95% is an ideal molecule for laboratory experiments due to its high purity (95%) and its low cost. Additionally, it is easy to synthesize and can be stored for long periods of time. However, it is important to note that the effects of 2-(5-Fluoro-2-methoxyphenyl)-5-hydroxypyridine, 95% on dopamine levels in the brain can vary depending on the dosage and the individual. Additionally, the effects of 2-(5-Fluoro-2-methoxyphenyl)-5-hydroxypyridine, 95% on behavior can vary depending on the individual and the environment.

Future Directions

Future research on 2-(5-Fluoro-2-methoxyphenyl)-5-hydroxypyridine, 95% should focus on understanding its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to better understand the effects of 2-(5-Fluoro-2-methoxyphenyl)-5-hydroxypyridine, 95% on behavior, as well as its potential therapeutic applications. Additionally, further research should be conducted to better understand the effects of 2-(5-Fluoro-2-methoxyphenyl)-5-hydroxypyridine, 95% on other neurotransmitters, such as serotonin and norepinephrine. Additionally, further research should be conducted to better understand the effects of 2-(5-Fluoro-2-methoxyphenyl)-5-hydroxypyridine, 95% on the environment, as well as its potential toxicity. Finally, further research should be conducted to better understand the effects of 2-(5-Fluoro-2-methoxyphenyl)-5-hydroxypyridine, 95% on drug metabolism, as well as its potential interactions with other drugs.

Synthesis Methods

2-(5-Fluoro-2-methoxyphenyl)-5-hydroxypyridine, 95% is synthesized through a multi-step process involving the reaction of 5-fluoro-2-methoxyphenol with 5-hydroxypyridine in the presence of sodium bicarbonate to form the desired product. This reaction is usually carried out in aqueous solution at room temperature. The reaction can be further optimized by controlling the pH of the reaction mixture, as well as the concentrations of the reactants.

properties

IUPAC Name

6-(5-fluoro-2-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-12-5-2-8(13)6-10(12)11-4-3-9(15)7-14-11/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKCGPGDZNBANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692578
Record name 6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255635-85-8
Record name 6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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